

Technical Support Center: Understanding p24 Antigen Detection in Fourth-Generation Rapid Tests

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 87389

Cat. No.: B124744

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting steps, and frequently asked questions regarding the limitations of p24 antigen detection in fourth-generation HIV rapid diagnostic tests (RDTs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of the p24 antigen component in fourth-generation rapid tests?

A1: While fourth-generation tests represent an advancement by detecting both HIV-1/2 antibodies and the p24 antigen, the p24 component in rapid, point-of-care formats has notable limitations. The main challenges are:

- **Lower Sensitivity:** Rapid tests have a significantly lower analytical sensitivity for p24 antigen compared to their laboratory-based counterparts (enzyme-linked immunosorbent assays, or EIAs).[1][2][3] The limit of detection for rapid lateral flow assays is often in the nanogram per milliliter (ng/mL) range, whereas lab-based assays can detect concentrations in the picogram per milliliter (pg/mL) range, a difference of several orders of magnitude.[2]
- **Poor Performance in Acute Infection:** Due to this lower sensitivity, field evaluations have shown that the p24 antigen component of rapid tests frequently fails to detect acute (very

early) HIV infections.[4][5] Some studies have reported the sensitivity for acute infection to be as low as 0% to 25%.[4][5]

- Risk of False Negatives: There is a significant risk of false-negative results during the earliest stages of infection when p24 levels may be below the rapid test's detection threshold.[4][6] This has public health implications, as individuals in the acute phase of infection are highly infectious.[4]

Q2: What is the "window period" for p24 antigen detection, and how does it affect results?

A2: The "window period" is the time between HIV exposure and when a test can accurately detect the virus. Fourth-generation tests shorten this period compared to antibody-only tests because the p24 antigen appears before antibodies, typically within 2 to 3 weeks of infection.[7][8] However, a window period of approximately 15 to 20 days still exists where even a fourth-generation test may yield a false-negative result.[9] The p24 antigen is only detectable for a short duration before its levels decline as the body produces antibodies that bind to it, forming immune complexes.[5]

Q3: Can HIV genetic diversity affect the performance of p24 antigen detection?

A3: Yes, HIV's genetic diversity can impact the accuracy of p24 antigen detection.[10][11] Assays use monoclonal antibodies that target conserved epitopes on the p24 protein.[10][12] However, naturally occurring amino acid variations, particularly in non-B HIV-1 subtypes or other HIV groups (like O, N, P), can occur in these target regions.[10] This can lead to reduced binding affinity of the assay's antibodies, potentially resulting in detection failure and false-negative results for certain viral strains.[10][12][13]

Q4: What is the "second diagnostic window" phenomenon?

A4: The "second diagnostic window" is a rare phenomenon associated with combination antigen/antibody tests. It can occur during seroconversion at a specific point when the level of free p24 antigen has dropped below the test's limit of detection (due to the formation of immune complexes with newly produced antibodies), but the antibody titer is still too low to be detected by the antibody component of the test.[9][12][14] This can result in a false-negative result in a person who is in the process of seroconverting.[14]

Q5: What are the common causes of false-negative p24 antigen results?

A5: False-negative results for the p24 antigen component are a primary concern with rapid tests. The main causes include:

- **Testing Too Early:** Testing within the initial 15-20 day window period after exposure before the p24 antigen has reached a detectable level.[\[6\]](#)[\[9\]](#)
- **Low Viral Load:** The concentration of p24 antigen in the specimen may be below the analytical sensitivity of the rapid test.[\[2\]](#)[\[5\]](#)
- **Immune Complex Formation:** As the immune response begins, antibodies bind to the p24 antigen, making it undetectable by the assay.[\[5\]](#)
- **HIV Subtype Variation:** The test may have reduced sensitivity for certain non-B HIV-1 subtypes or other viral groups due to genetic variations in the p24 protein.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Q6: What can lead to a false-positive p24 antigen result?

A6: A false-positive result occurs when the test indicates the presence of p24 antigen in an individual who does not have HIV. While fourth-generation tests have high specificity (typically >99.5%), false positives can occur.[\[15\]](#)[\[16\]](#) Any reactive result requires confirmatory testing.[\[16\]](#) Potential causes include:

- **Technical Errors:** Issues such as sample mislabeling, improper handling, or incorrect interpretation of a faint test line can lead to false positives.[\[16\]](#)
- **Biological Cross-Reactivity:** Certain medical conditions can cause false positives, including autoimmune disorders (e.g., lupus, rheumatoid arthritis), recent vaccinations (e.g., influenza), liver diseases, and other infections.[\[17\]](#)[\[18\]](#) These conditions may produce substances that cross-react with the test's components.

Section 2: Troubleshooting Guides

Issue 1: Unexpected Negative Result in a Suspected Acute Infection

| Possible Cause | Recommended Action |
|---|--|
| Testing within the diagnostic window period. | Advise re-testing after a recommended interval (e.g., 1-3 months post-exposure) to allow for seroconversion. [7] [19] For immediate diagnosis in cases of suspected acute infection, use a more sensitive laboratory-based test. |
| p24 antigen levels are below the rapid test's limit of detection. | Use a more sensitive laboratory-based fourth-generation Ag/Ab immunoassay or a Nucleic Acid Test (NAT) to detect HIV RNA. [2] [19] NAT can detect the virus as early as 5 to 10 days post-transmission. [19] |
| "Second diagnostic window" effect. | If clinical suspicion remains high despite a negative combination test, an HIV RNA test is warranted to rule out an active infection. [19] |
| Sample is from an individual with a non-B HIV-1 subtype. | Consider that the assay may have reduced sensitivity for the specific viral strain. [12] [13] If possible, confirm with a NAT that has broad coverage of different HIV subtypes. |

Issue 2: Unexpected Positive p24 Antigen Result with Negative Antibody Result

| Possible Cause | Recommended Action |
|--------------------------------------|--|
| Acute (very early) HIV infection. | This is the intended use case for the p24 component. The result is presumptively positive for acute HIV. Immediately perform a confirmatory HIV RNA (viral load) test to confirm the presence of the virus. [19] |
| False-positive p24 antigen reaction. | A false-positive result is possible. [4] [20] The required next step is a confirmatory HIV RNA test. If the RNA test is negative, the initial result is considered a false positive. [16] [19] |
| Technical or procedural error. | Review the test procedure to ensure it was performed correctly. Repeat the test with a new device and a fresh sample if available. However, a confirmatory RNA test remains the definitive next step. |

Section 3: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Comparison of HIV Test Generations and Detection Windows

| Test Generation | Detects | Approximate Window Period |
|--------------------------------|----------------------------------|--|
| First Generation | IgG Antibodies | 6-12 weeks [9] |
| Second Generation | IgG Antibodies (Improved) | ~4-6 weeks |
| Third Generation | IgG and IgM Antibodies | ~3 weeks [9] |
| Fourth Generation (Lab-Based) | p24 Antigen & IgG/IgM Antibodies | 15-20 days [9] |
| Fourth Generation (Rapid Test) | p24 Antigen & IgG/IgM Antibodies | 18-45 days (blood draw) [21] |

| Nucleic Acid Test (NAT) | HIV RNA | 5-10 days[19] |

Table 2: Reported Sensitivity of p24 Antigen Component in 4th-Gen Rapid Tests for Acute HIV Infection

| Study Reference | Setting/Population | p24 Antigen Sensitivity for Acute Infection |
|-------------------------------|-------------------------|---|
| Rosenberg et al. (Malawi) [4] | Clinical Setting | 25% (but these were antibody-reactive, not p24) |
| Fox et al. (UK)[4] | Stored Clinical Samples | 50% |
| Systematic Review (2015)[5] | 4 Field Studies | 0% (26 acute infections missed) |

| Study in Swaziland[20] | Household Survey | Poor performance, results more likely to be false positive |

Experimental Protocols

Generalized Protocol for HIV-1 p24 Antigen Detection by ELISA

This protocol is a generalized summary based on standard p24 ELISA methodologies.[22][23][24][25] Researchers must refer to the specific manufacturer's instructions for the kit being used.

1. Reagents and Materials:

- Pre-coated 96-well microplate with monoclonal anti-p24 antibody.
- Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Assay Diluent/Blocking Buffer (e.g., PBS with BSA).
- Lyophilized p24 Antigen Standard.
- Biotinylated polyclonal anti-p24 detection antibody.

- Streptavidin-HRP (Horseradish Peroxidase) conjugate.
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution.
- Stop Solution (e.g., 2N H₂SO₄).
- Samples (cell culture supernatants, plasma, serum).
- Precision pipettes, microplate reader (450 nm), and plate washer.

2. Assay Procedure:

- Preparation: Bring all reagents and samples to room temperature. Reconstitute lyophilized standards and prepare a serial dilution curve (e.g., 1500 pg/ml down to 6.5 pg/ml) as per the kit manual.[\[23\]](#) Dilute samples as needed; viral supernatants may require significant dilution (e.g., 1:5,000 to 1:40,000).[\[25\]](#)
- Antigen Capture: Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate.[\[23\]](#)
- Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[\[23\]](#)
- Washing: Aspirate the contents of the wells and wash 3-4 times with 300 µL of Wash Buffer per well.
- Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.[\[23\]](#)
- Incubation: Cover and incubate for 1 hour at room temperature.[\[23\]](#)
- Washing: Repeat the wash step as described in step 4.
- Streptavidin-HRP Conjugate: Add 100 µL of the prepared Streptavidin-HRP solution to each well.[\[23\]](#)
- Incubation: Cover and incubate for 45 minutes at room temperature in the dark.[\[23\]](#)

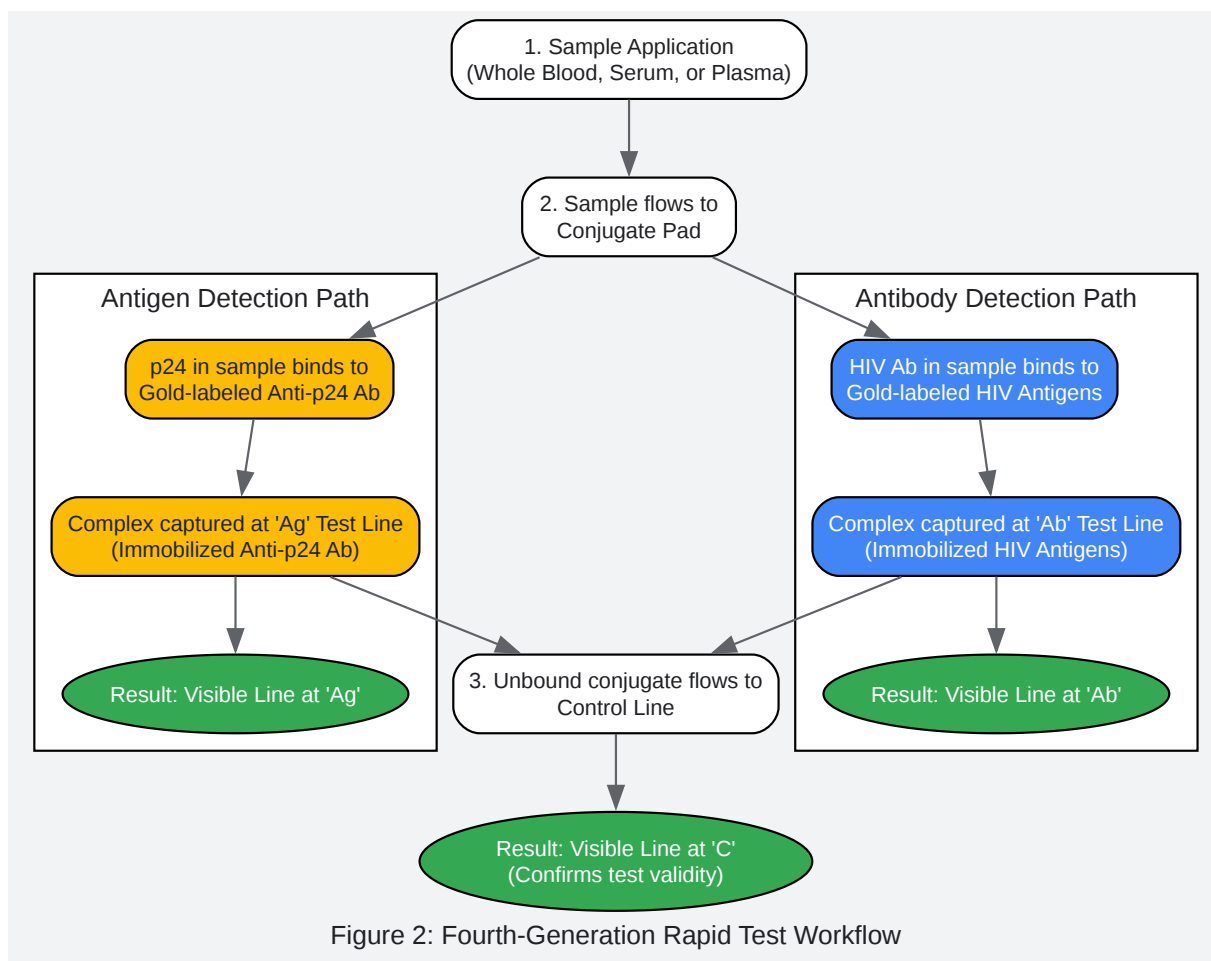
- Washing: Repeat the wash step as described in step 4.
- Substrate Development: Add 100 μ L of TMB Substrate to each well.[\[23\]](#)
- Incubation: Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[\[23\]](#)
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[23\]](#)
- Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

- Subtract the OD of the blank from all readings.
- Plot the OD values for the standards against their known concentrations on a log-log graph or using a four-parameter logistic (4-PL) curve fit.
- Interpolate the concentration of p24 in the samples from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final p24 concentration.

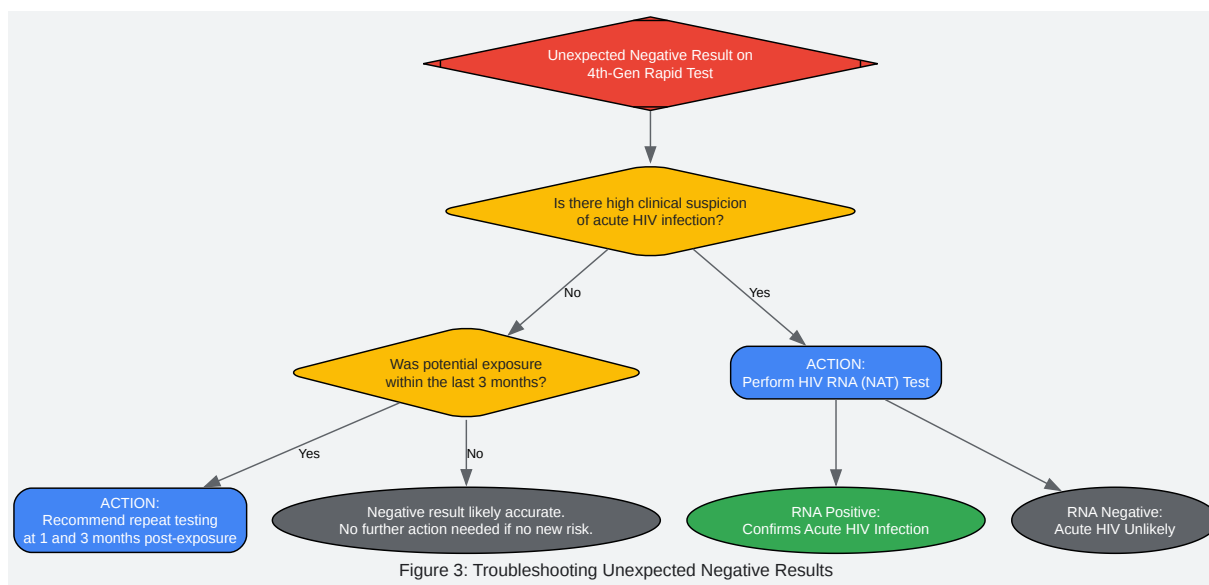
Section 4: Mandatory Visualizations

Caption: Figure 1: Timeline of HIV biomarker appearance after infection.



[Click to download full resolution via product page](#)

Caption: Figure 2: Mechanism of a fourth-generation combination rapid test.



[Click to download full resolution via product page](#)

Caption: Figure 3: Logical workflow for troubleshooting a negative rapid test result.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fourth-Generation HIV Rapid Tests: Enhanced Sensitivity and Reduced Diagnostic Window for HIV-1 Primary Infection Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]
- 3. crd.york.ac.uk [crd.york.ac.uk]
- 4. ssha.info [ssha.info]
- 5. Field accuracy of fourth-generation rapid diagnostic tests for acute HIV-1: a systematic review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. False negative results on HIV tests | [aidsmap](https://aidsmap.com) [aidsmap.com]
- 7. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]
- 8. 4th Generation HIV test Accuracy | How To Get Tested For HIV/AIDS [drsafehands.com]
- 9. droracle.ai [droracle.ai]
- 10. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 11. The contemporary immunoassays for HIV diagnosis: a concise overview - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Evaluation of a New Combined Antigen and Antibody Human Immunodeficiency Virus Screening Assay, VIDAS HIV DUO Ultra - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. p24 revisited: A landscape review of antigen detection for early HIV diagnosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 16. bccdc.ca [bccdc.ca]
- 17. False Positive HIV due to p24 Antigen and CD4 Lymphocytopenia | FCEP [fcep.org]
- 18. Causes of false-positive HIV rapid diagnostic test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. What Is a 4th Generation HIV Test? [healthline.com]
- 22. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 23. raybiotech.com [raybiotech.com]
- 24. h-h-c.com [h-h-c.com]
- 25. en.hillgene.com [en.hillgene.com]

- To cite this document: BenchChem. [Technical Support Center: Understanding p24 Antigen Detection in Fourth-Generation Rapid Tests]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124744#limitations-of-p24-antigen-detection-in-fourth-generation-rapid-tests>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com